molecular formula C17H16N2O2S B3124853 phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate CAS No. 320424-40-6

phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate

Cat. No.: B3124853
CAS No.: 320424-40-6
M. Wt: 312.4 g/mol
InChI Key: LFTCFTMNXCBMAU-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazole derivatives are often used in medicinal chemistry due to their bioactive properties . The benzylsulfanyl group attached to the imidazole ring could potentially alter the properties of the compound, making it unique in its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the imidazole ring and the benzylsulfanyl group. Imidazole rings can participate in a variety of reactions, including electrophilic and nucleophilic substitutions . The benzylsulfanyl group could also influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could influence its solubility, melting point, and boiling point . The benzylsulfanyl group could also affect these properties.

Scientific Research Applications

Crystallographic Analysis

Phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate and related compounds have been studied for their crystal structures. Such studies provide insight into the molecular conformations and interactions, which are crucial for understanding the chemical and physical properties of these compounds. For example, in a study of related benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylates, the crystal structures revealed specific conformational details about the compounds, which are essential for their potential applications in various fields (Govindaraj et al., 2014).

Chemical Synthesis and Transformation

These compounds are also of interest in synthetic chemistry. For instance, the rearrangement of benzylsulfanyl-substituted 2-aza-1,3,5-triene in a superbasic system led to the formation of related compounds, showcasing the reactive nature and potential for generating diverse structures from a common precursor (Nedolya et al., 2013).

Antioxidant and Antimicrobial Activities

Some derivatives of these compounds have been synthesized and evaluated for their antioxidant and antimicrobial activities. For example, certain derivatives showed significant activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, indicating their potential as therapeutic agents (Bassyouni et al., 2012).

Antitumor Activities

Research has also explored the antitumor potential of similar compounds. In one study, derivatives containing the imidazole ring showed high antitumor activity, suggesting their applicability in developing new anticancer drugs (Potkin et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and biological activity. This could provide valuable information about its potential uses in medicinal chemistry or other fields .

Properties

IUPAC Name

phenyl 2-benzylsulfanyl-4,5-dihydroimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-17(21-15-9-5-2-6-10-15)19-12-11-18-16(19)22-13-14-7-3-1-4-8-14/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTCFTMNXCBMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160738
Record name Phenyl 4,5-dihydro-2-[(phenylmethyl)thio]-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320424-40-6
Record name Phenyl 4,5-dihydro-2-[(phenylmethyl)thio]-1H-imidazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320424-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 4,5-dihydro-2-[(phenylmethyl)thio]-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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